molecular formula C18H21O4P B8567375 4-[(Diethoxyphosphinyl)methyl]benzophenone CAS No. 118466-21-0

4-[(Diethoxyphosphinyl)methyl]benzophenone

Cat. No. B8567375
CAS RN: 118466-21-0
M. Wt: 332.3 g/mol
InChI Key: KTDNUVISWQZPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Diethoxyphosphinyl)methyl]benzophenone is a useful research compound. Its molecular formula is C18H21O4P and its molecular weight is 332.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(Diethoxyphosphinyl)methyl]benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Diethoxyphosphinyl)methyl]benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

118466-21-0

Product Name

4-[(Diethoxyphosphinyl)methyl]benzophenone

Molecular Formula

C18H21O4P

Molecular Weight

332.3 g/mol

IUPAC Name

[4-(diethoxyphosphorylmethyl)phenyl]-phenylmethanone

InChI

InChI=1S/C18H21O4P/c1-3-21-23(20,22-4-2)14-15-10-12-17(13-11-15)18(19)16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3

InChI Key

KTDNUVISWQZPQW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4.8 g of 4-benzoylbenzyl bromide and triethylphosphite was heated at 125° C. for 0.5 hours and cooled to room temperature. The resulting oil was purified by flash chromatography (70% ethyl acetate/hexanes) to afford 3.2 g of diethyl 4-benzoylbenzylphosphonic acid, as an oil. A mixture of 3.2 g (9.6 mmol) of diethyl 4-benzoylbenzylphosphonic acid and 40 ml of concentrated hydrochloric acid was refluxed for 7 hours and cooled to room temperature. The two phase mixture was partitioned between 125 ml of water and 400 ml of EtOAc, the EtOAc layer was dried over Na2SO4, filtered and evaporated to give 0.7 g of product; m.p. 172°-175° C.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.